Triethylene diphosphite

Description

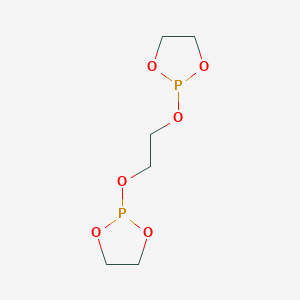

Structure

2D Structure

3D Structure

Properties

CAS No. |

1015-05-0 |

|---|---|

Molecular Formula |

C6H12O6P2 |

Molecular Weight |

242.1 g/mol |

IUPAC Name |

2-[2-(1,3,2-dioxaphospholan-2-yloxy)ethoxy]-1,3,2-dioxaphospholane |

InChI |

InChI=1S/C6H12O6P2/c1-2-8-13(7-1)11-5-6-12-14-9-3-4-10-14/h1-6H2 |

InChI Key |

YPGVFZRQOZKYKD-UHFFFAOYSA-N |

SMILES |

C1COP(O1)OCCOP2OCCO2 |

Canonical SMILES |

C1COP(O1)OCCOP2OCCO2 |

Other CAS No. |

1015-05-0 |

Synonyms |

1,2-Bis(1,3,2-dioxaphospholan-2-yloxy)ethane |

Origin of Product |

United States |

Synthetic Methodologies for Triethylene Diphosphite and Its Analogues

Precursor Selection and Functionalization Strategies

The successful synthesis of triethylene diphosphite hinges on the appropriate selection and preparation of its fundamental building blocks: the polyether backbone and the phosphorylating agent.

The core polyether component of this compound is triethylene glycol. Commercially, triethylene glycol is obtained as a co-product during the industrial synthesis of ethylene (B1197577) glycol. The process involves the hydrolysis of ethylene oxide, and the relative yield of triethylene glycol can be increased by manipulating the reaction conditions, specifically by using a higher ratio of ethylene oxide to water. chemicalbook.com The synthesis of polyethers, in general, can be achieved through the ring-opening polymerization of epoxides like ethylene oxide, a process driven by the high ring strain of the epoxide monomer. acs.org The resulting polyether backbone possesses terminal hydroxyl groups that are the reactive sites for subsequent phosphorylation. acs.org

For the synthesis of analogues of this compound, derivatization of the polyether backbone may be necessary. This can involve the synthesis of other polyglycols, such as diethylene glycol or tetraethylene glycol, through similar processes. epo.org Furthermore, the synthesis of more complex polyether structures, including those with cyclic motifs, has been explored, often involving intramolecular cyclization of diols. rsc.orgnih.gov

The introduction of the phosphite (B83602) group is accomplished using a phosphorylating agent. A common and effective agent is phosphorus trichloride (B1173362) (PCl₃). cdnsciencepub.comwikipedia.orgacs.orgacs.orgunacademy.com This highly reactive compound readily reacts with the hydroxyl groups of the polyol. Another class of phosphorylating agents includes pre-formed phosphite esters, such as trimethyl phosphite or triphenyl phosphite. wikipedia.orggoogle.com These are employed in transesterification reactions.

Optimization of the phosphorylation step is crucial for achieving high yields and purity. This can involve the use of catalysts. For instance, zinc(II) catalysts have been shown to be highly efficient for the synthesis of phosphite diesters from readily available phosphonylation reagents and alcohols. nih.govrsc.org The choice of the phosphorylating agent can also be tailored to enhance reactivity and selectivity. For example, phosphites bearing trifluoroethoxy groups have demonstrated higher reactivity compared to their dimethyl phosphite counterparts. nih.govrsc.org

Reaction Pathways for Phosphite Moiety Formation

The formation of the phosphite ester linkages in this compound is typically achieved through one of two primary reaction pathways: transesterification or condensation with phosphorus halides.

Transesterification is a widely utilized method for the synthesis of phosphite esters. cdnsciencepub.comwikipedia.orgcdnsciencepub.com This process involves the reaction of an alcohol or a polyol, such as triethylene glycol, with a pre-existing phosphite ester, often a trialkyl or triaryl phosphite. wikipedia.orggoogle.com The reaction is an equilibrium process that can be driven to completion by removing one of the products, typically a volatile alcohol like methanol (B129727) or phenol, through distillation. wikipedia.orggoogle.com

The reaction is often catalyzed. While basic catalysts can be used, the development of more efficient catalytic systems is an area of active research. nih.govgoogle.com For example, a process for the transesterification of methyl-2-ethylhexanoate with triethylene glycol utilizes catalysts such as sodium carbonate, potassium carbonate, or titanium isopropoxide. wipo.int The general transesterification reaction for preparing trialkyl phosphites can be represented as:

P(OR)₃ + 3 R'OH ⇌ P(OR')₃ + 3 ROH

In the context of this compound synthesis, two moles of the starting phosphite would react with one mole of triethylene glycol.

A direct and common method for synthesizing phosphite esters is the reaction of an alcohol with a phosphorus trihalide, most frequently phosphorus trichloride (PCl₃). wikipedia.orgunacademy.com In the case of this compound, the hydroxyl groups of triethylene glycol react with PCl₃. cdnsciencepub.comreddit.com

This reaction generates hydrogen chloride (HCl) as a byproduct, which is typically neutralized by the addition of a base, such as an amine like pyridine (B92270) or triethylamine (B128534), to drive the reaction to completion and prevent unwanted side reactions. wikipedia.orgacs.orgacs.org The stoichiometry of the reactants is critical; for this compound, the reaction would ideally involve one mole of triethylene glycol and two moles of phosphorus trichloride in the presence of a suitable base.

The general reaction is as follows:

3 ROH + PCl₃ + 3 R₃N → P(OR)₃ + 3 R₃NH⁺Cl⁻ wikipedia.org

For a diol like triethylene glycol, the reaction proceeds at both hydroxyl ends to form the diphosphite. The reaction can be stepwise, forming intermediate phosphorochloridites. epo.org

The choice of solvent and the optimization of reaction conditions are critical for maximizing the yield and purity of this compound. Solvents can significantly influence reaction kinetics and thermodynamics. nih.gov In the synthesis of triphenyl phosphites from phenols and PCl₃, various solvents such as toluene, dichloromethane (B109758) (CH₂Cl₂), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) have been investigated. acs.orgacs.org Toluene was found to give the highest yield in one study. acs.orgacs.org Halogenated solvents like dichloromethane have also been shown to be effective. rsc.org The use of polyethylene (B3416737) glycol (PEG) as a benign and recyclable solvent has also been explored in phosphonate (B1237965) synthesis. researchgate.net

Reaction temperature is another crucial parameter. For the synthesis of tris(2,4-di-tert-butylphenyl) phosphite, increasing the reaction temperature to 70 °C resulted in a higher yield, while a further increase to 80 °C led to a decrease in yield due to the volatilization of PCl₃. acs.orgacs.org

The use of a base as an acid scavenger in condensation reactions with phosphorus halides is a key optimization strategy. acs.orgacs.org Triethylamine is a commonly used base for this purpose. acs.org The catalytic activity of different bases can also be compared, with 1-methylimidazole (B24206) showing higher yields than triethylamine in the synthesis of certain phosphonate-PEG polymers. nih.govresearchgate.net

Interactive Data Table: Solvent Effects on Triphenyl Phosphite Synthesis

The following table summarizes the effect of different solvents on the yield of a model triphenyl phosphite synthesis reaction.

| Entry | Solvent | Yield (%) |

| 1 | Toluene | 82 |

| 2 | CH₂Cl₂ | 75 |

| 3 | Xylenes | 78 |

| 4 | MeCN | 65 |

| 5 | THF | 70 |

| 6 | CHCl₃ | 72 |

| 7 | ClCH₂CH₂Cl | 76 |

Data derived from studies on the synthesis of tris(2,4-di-tert-butylphenyl) phosphite. acs.orgacs.org

Post-Synthetic Modification and Chiral Derivatization

Post-synthetic modification (PSM) is a powerful strategy for introducing new functional groups into a pre-existing molecular scaffold, thereby fine-tuning its properties for specific applications. researchgate.netrsc.org In the context of this compound and its analogues, PSM is primarily focused on two areas: introducing chirality for asymmetric catalysis and functionalizing the ligand backbone to modulate its electronic and steric characteristics.

Introduction of Stereogenic Centers for Asymmetric Applications

The efficacy of a ligand in asymmetric catalysis is fundamentally dependent on its chiral structure. For diphosphite ligands, high enantioselectivities are often achieved when enantiomerically pure, atropoisomeric groups like binaphthyl or biphenyl (B1667301) moieties are incorporated. acs.org The introduction of stereogenic centers onto the this compound backbone or its analogues can be accomplished through several conceptual approaches, often by utilizing precursors from the chiral pool.

Synthesis from Chiral Diols: A primary method involves the synthesis of the diphosphite from a chiral version of the triethylene glycol backbone. By starting with an enantiomerically pure C2-symmetric diol, the resulting diphosphite ligand inherits the chirality. This approach has been successfully applied to analogues where chiral diols derived from carbohydrates like D-glucose or mannitol (B672) are used to create the bridge between the two phosphite groups. researchgate.net These modular ligands allow for systematic variation of the stereocenters, enabling a study of their effect on stereoselectivity in catalytic reactions like hydroformylation. researchgate.net

Use of Chiral Auxiliaries: Another strategy involves reacting an achiral diphosphite precursor with a chiral auxiliary. Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for the enantioselective synthesis of various phosphorus-containing compounds. nih.gov While direct application to this compound modification is a developing area, the principle of using a chiral catalyst to induce enantioselectivity in a reaction involving the phosphite moiety is well-established for related compounds. nih.gov

The goal of these derivatizations is to create "privileged" ligand scaffolds, a concept where a single, highly modifiable chiral structure proves effective across a wide range of asymmetric transformations. acs.orgnih.gov

Ligand Scaffold Functionalization for Tunable Electronic and Steric Properties

The performance of a transition metal catalyst is intimately linked to the electronic and steric properties of its supporting ligands. nih.gov Functionalizing the scaffold of this compound analogues allows for the precise tuning of these properties, which is crucial for optimizing catalytic activity, selectivity, and stability. scispace.com

Electronic Properties: The electron-donating or -accepting nature of a phosphite ligand is a key parameter. It can be modulated by introducing substituents with different electronic characteristics.

Electron-Withdrawing Groups: Incorporating highly fluorinated alkoxide groups, for instance, imparts significant π-acceptor character to the ligand, making it more electron-poor. ucl.ac.uk This can be advantageous in catalytic cycles where back-donation from the metal to the ligand is a key step.

Electron-Donating Groups: Conversely, alkyl or electron-rich aryl groups can enhance the ligand's σ-donating ability. Systematically varying substituents on the aryl rings of a biaryl phosphite moiety allows for fine control over the ligand's electronic profile, which has been shown to influence both rate and enantioselectivity in rhodium-catalyzed hydrogenations. acs.orgresearchgate.net

Steric Properties: The steric bulk of a ligand, often quantified by Tolman's cone angle (θ), is critical for creating a specific coordination environment around the metal center, which can control substrate approach and influence selectivity. ucl.ac.uk

Bulky Substituents: Increasing the size of the groups attached to the phosphorus atoms generally increases the steric hindrance. In many catalytic systems, such as the hydroformylation of olefins, bulky phosphite moieties are necessary to achieve high enantioselectivities. acs.org However, excessively large substituents can sometimes lead to a decrease in selectivity or activity. acs.org

Backbone Modification: The structure of the bridge connecting the two phosphite units also plays a crucial role. The "bite angle" of the diphosphite ligand, which is determined by the length and flexibility of this backbone, is a critical parameter. Studies on ligands with varying carbon-atom bridges have shown that a three-carbon bridge can provide higher enantioselectivities than two- or four-carbon bridges in certain reactions. acs.org

The interplay between these electronic and steric effects is complex but provides a powerful toolkit for rational ligand design.

Table 1: Influence of Substituents on Phosphite Ligand Properties

| Substituent Type | Example Group | Effect on Electronic Properties (π-acidity) | Effect on Steric Properties (Cone Angle, θ) |

| Fluorinated Alkoxides | -OC(CF₃)₃ | Increase | Increase |

| Aryl Groups | -OPh | Moderate | Moderate |

| Bulky Aryl Groups | -O(2,4-di-t-Bu-Ph) | Moderate | Significant Increase |

| Alkyl Groups | -OEt | Decrease | Decrease |

This table provides a generalized summary based on established principles of ligand chemistry. acs.orgucl.ac.ukresearchgate.net

Purification and Isolation Techniques for High-Purity this compound

The synthesis of this compound and its analogues often results in a crude product mixture containing unreacted starting materials, byproducts, and catalysts. Obtaining the compound in high purity is essential for its effective use, particularly in catalysis where impurities can poison the catalyst or lead to undesirable side reactions. google.com A multi-step purification protocol is typically required.

A general procedure for purifying related organophosphorus compounds, such as triethyl phosphate (B84403), involves a combination of washing, drying, and distillation, which can be adapted for this compound. chemicalbook.comorgsyn.org

Aqueous Wash: The crude product is first washed with a basic solution, such as aqueous sodium hydroxide (B78521) (NaOH), to remove acidic impurities like hydrogen chloride or partially hydrolyzed phosphite species. orgsyn.org This is followed by washing with water or brine to neutrality.

Drying: The organic phase is separated and dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water. orgsyn.org

Filtration: The solution is filtered to remove the drying agent and any solid impurities. orgsyn.org

Distillation: The most common and effective method for final purification is fractional distillation under reduced pressure (vacuum distillation). chemicalbook.comgoogle.com This technique separates the desired product from less volatile impurities and residual solvent based on boiling point differences. google.com For thermally sensitive compounds, maintaining a low pressure is crucial to keep the distillation temperature down and prevent decomposition. In some processes, co-distillation with an agent like ethanol (B145695) can be employed to facilitate the separation of the phosphite from phenolic byproducts that may be present from a transesterification synthesis route. google.com

Chromatography: For analytical samples or when distillation is insufficient to separate closely-related impurities, flash column chromatography using silica (B1680970) gel can be employed as a final purification step. orgsyn.org

Table 2: Summary of Purification Steps for this compound

| Step | Technique | Purpose |

| 1 | Liquid-Liquid Extraction | Washing with aqueous base (e.g., NaOH) to remove acidic impurities. |

| 2 | Drying | Treatment with an anhydrous salt (e.g., MgSO₄) to remove dissolved water. |

| 3 | Filtration | Removal of solid drying agents and other particulates. |

| 4 | Vacuum Distillation | Final purification by separating components based on boiling point at reduced pressure. |

| 5 | Column Chromatography | High-purity separation for analytical purposes or removal of persistent impurities. |

The specific conditions for each step, such as the concentration of the basic wash, the choice of solvent for chromatography, and the temperature and pressure for distillation, must be optimized for the specific scale and purity requirements. chemicalbook.comorgsyn.org

Spectroscopic Characterization and Structural Analysis of Triethylene Diphosphite

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of triethylene diphosphite in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of the molecule.

Phosphorus-31 NMR Chemical Shift Analysis and Coupling Constants

Phosphorus-31 (³¹P) NMR is particularly informative for phosphorus-containing compounds due to the 100% natural abundance and spin ½ of the ³¹P nucleus. The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom. For this compound, the phosphorus atoms are in a phosphite (B83602) ester linkage, which typically results in a characteristic downfield chemical shift.

In comparison, triethyl phosphite, a structurally similar compound, exhibits a ³¹P NMR signal at approximately +139 ppm relative to a phosphoric acid standard. tandfonline.com It is anticipated that the ³¹P NMR spectrum of this compound would show a singlet in a similar region, characteristic of a P(III) center bonded to three oxygen atoms. The symmetry of the this compound molecule, assuming a simple solution conformation, would likely render the two phosphorus atoms chemically equivalent, resulting in a single peak. However, the formation of complex structures or interaction with solvents could lead to peak broadening or the appearance of multiple signals. For instance, a related derivative, triethylene glycol bis[di(2-sec-butylphenyl)]phosphite, shows a ³¹P NMR chemical shift at 152.6 ppm in benzene-d6, highlighting the influence of substituents on the precise chemical shift. tandfonline.com

Coupling constants between phosphorus and other nuclei, such as protons (J-coupling), can provide further structural insights, though these are often observed in proton-coupled ³¹P spectra or in the corresponding ¹H spectra.

Interactive Data Table: Comparative ³¹P NMR Data

| Compound | Chemical Shift (δ) in ppm | Comments | Reference |

| Triethyl Phosphite | ~ +139 | Reference compound | tandfonline.com |

| Triethylene glycol bis[di(2-sec-butylphenyl)]phosphite | 152.6 | Illustrates substituent effects | tandfonline.com |

| This compound (Expected) | ~ +130 to +150 | Expected range based on similar structures | N/A |

Proton (¹H) and Carbon-13 (¹³C) NMR for Detailed Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for characterizing the organic backbone of this compound. The triethylene glycol moiety gives rise to characteristic signals in both ¹H and ¹³C NMR spectra.

In the ¹H NMR spectrum, the methylene (B1212753) protons of the triethylene glycol chain are expected to appear as multiplets. For unsubstituted triethylene glycol, these protons typically resonate in the range of 3.5 to 3.8 ppm. nih.gov In this compound, the protons of the methylene groups adjacent to the phosphite esters would likely be shifted downfield due to the electron-withdrawing effect of the phosphorus-oxygen bond. Coupling to the phosphorus nucleus (³JHP) would further split these signals into multiplets, providing clear evidence of the connectivity.

The ¹³C NMR spectrum would similarly show signals for the carbon atoms of the triethylene glycol backbone. For triethylene glycol itself, the carbon atoms resonate at approximately 61.5 ppm and 70.3 ppm. chemicalbook.com In this compound, the carbons directly bonded to the phosphite oxygen atoms are expected to be shifted and show coupling to the phosphorus nucleus (²JCP), which is a valuable diagnostic tool. For comparison, in triethyl phosphite, the methylene carbons appear as a doublet around 58 ppm with a coupling constant of approximately 9 Hz. researchgate.net

Interactive Data Table: Expected ¹H and ¹³C NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ) in ppm | Expected Multiplicity | Comments |

| ¹H (O-CH₂-CH₂-O) | ~3.6 - 3.8 | Multiplet | Inner methylene groups |

| ¹H (P-O-CH₂) | ~3.8 - 4.2 | Multiplet (coupled to ³¹P) | Methylene groups adjacent to phosphite |

| ¹³C (O-CH₂-CH₂-O) | ~70 - 72 | Singlet | Inner methylene carbons |

| ¹³C (P-O-CH₂) | ~60 - 65 | Doublet (coupled to ³¹P) | Methylene carbons adjacent to phosphite |

Two-Dimensional NMR Techniques for Connectivity and Conformational Studies

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the unambiguous assignment of all proton and carbon signals in this compound.

COSY would reveal the proton-proton coupling network within the triethylene glycol chain.

HSQC would correlate each proton signal to its directly attached carbon atom.

HMBC would show correlations between protons and carbons over two or three bonds, which would be crucial for confirming the connectivity between the triethylene glycol backbone and the phosphite groups through the P-O-C linkages.

Furthermore, advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, offering clues about the preferred conformation of the molecule in solution.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.

For this compound, the most characteristic vibrations would be associated with the P-O-C linkages and the C-O-C ether bonds of the triethylene glycol backbone.

P-O-C Stretching: Strong absorption bands in the IR spectrum, typically in the region of 1000-1100 cm⁻¹, are characteristic of the P-O-C stretching vibrations in phosphite esters. researchgate.net

C-O-C Stretching: The ether linkages of the triethylene glycol chain would give rise to strong C-O-C stretching bands, usually around 1100-1150 cm⁻¹. uq.edu.au

C-H Stretching: The C-H stretching vibrations of the methylene groups would be observed in the region of 2850-3000 cm⁻¹.

Raman spectroscopy would also be sensitive to these vibrations, particularly the more symmetric P-O and C-O stretching modes. The combination of IR and Raman data would provide a comprehensive vibrational profile of the molecule. For comparison, the IR spectrum of triethyl phosphite shows a strong, broad band centered around 1030 cm⁻¹, which is attributed to the P-O-C stretching vibrations. researchgate.net

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Comments |

| C-H Stretch | 2850-3000 | 2850-3000 | Methylene groups |

| C-O-C Stretch | 1100-1150 | 1100-1150 | Ether linkages |

| P-O-C Stretch | 1000-1100 | 1000-1100 | Phosphite ester linkages |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₆H₁₂O₆P₂, giving it a molecular weight of approximately 242.10 g/mol . researchgate.net

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 242. The fragmentation of organophosphorus compounds can be complex, often involving rearrangements. acs.org Common fragmentation pathways for phosphite esters include the cleavage of the P-O and C-O bonds. For this compound, one might expect to see fragment ions corresponding to the loss of parts of the triethylene glycol chain or the cleavage of one of the phosphite rings.

Soft ionization techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), could be used to observe the molecular ion with minimal fragmentation, which is useful for confirming the molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

The crystal structures of metal complexes of this compound would be of significant interest, revealing the coordination geometry around the metal center and the binding mode of the ligand. For example, it could act as a bridging ligand between two metal centers or as a chelating ligand to a single metal center. The structural details obtained from X-ray crystallography are crucial for understanding the reactivity and properties of these complexes in applications such as catalysis and materials science. researchgate.net

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment (if chiral analogues)

While this compound itself is an achiral molecule and therefore does not exhibit chiroptical properties, the development of its chiral analogues is a significant area of interest, particularly for applications in asymmetric catalysis. The enantiomeric purity of such chiral phosphites is a critical determinant of their effectiveness, and chiroptical spectroscopy provides essential tools for this assessment. Chiroptical methods like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are indispensable for characterizing the stereochemistry of these chiral derivatives. youtube.com

Chirality can be introduced to the this compound framework by substituting the ethylene (B1197577) glycol bridges with chiral diols or by attaching chiral auxiliaries to the phosphorus atoms. The resulting enantiomeric or diastereomeric phosphite ligands would require rigorous analysis to determine their enantiomeric excess (% ee), a measure of their purity. mdpi.comresearchgate.net

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. numberanalytics.combiologic.net For a chiral molecule, the magnitude and sign of the optical rotation are characteristic properties. A pair of enantiomers will rotate plane-polarized light to an equal and opposite degree. This principle allows for the determination of enantiomeric purity. nih.gov

The enantiomeric excess (% ee) can be calculated from the specific rotation of a mixture by comparing it to the specific rotation of the pure enantiomer, using the following formula:

% ee = ([α]observed / [α]max) x 100

where:

[α]observed is the specific rotation of the sample.

[α]max is the specific rotation of the pure enantiomer.

A racemic mixture (50:50 mixture of enantiomers) will have an observed specific rotation of zero and thus a 0% ee. The ORD curve, a plot of optical rotation against wavelength, provides detailed information about the molecule's stereochemistry. numberanalytics.com The phenomenon known as the Cotton Effect, an anomalous change in optical rotation in the vicinity of an absorption band, is particularly useful for structural analysis. biologic.net

Hypothetical ORD Data for a Chiral this compound Analogue

To illustrate, consider a hypothetical chiral analogue, (R,R)-Chiral-TEDP, and its enantiomer, (S,S)-Chiral-TEDP. The table below presents plausible ORD data measured at the sodium D-line (589 nm).

| Compound/Mixture | Measured Specific Rotation [α]D25 | Enantiomeric Excess (% ee) | Composition |

|---|---|---|---|

| Pure (R,R)-Chiral-TEDP | +150° | 100% | 100% (R,R) |

| Pure (S,S)-Chiral-TEDP | -150° | 100% | 100% (S,S) |

| Racemic Mixture | 0° | 0% | 50% (R,R) / 50% (S,S) |

| Sample A | +112.5° | 75% | 87.5% (R,R) / 12.5% (S,S) |

Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govnih.gov An achiral molecule will not exhibit a CD signal. For a chiral molecule containing a chromophore (a light-absorbing group), a CD spectrum is produced, which is a plot of the difference in absorption (ΔA) or molar ellipticity ([θ]) versus wavelength. biologic.net

Key features of CD spectroscopy for enantiomeric purity assessment include:

Mirror-Image Spectra : A pair of enantiomers will produce CD spectra that are mirror images of each other.

Signal Proportionality : The magnitude of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess.

High Sensitivity : CD is highly sensitive to the three-dimensional structure of molecules, making it a powerful tool for conformational analysis and for detecting subtle changes in the chiral environment. youtube.comnih.gov

A racemic mixture will have no net CD signal because the equal and opposite signals from the two enantiomers cancel each other out.

Hypothetical CD Spectral Data for a Chiral this compound Analogue

The following table shows hypothetical CD spectral data for enantiomers of a chiral analogue of this compound possessing a nearby chromophore.

| Wavelength (nm) | Molar Ellipticity [θ] of (R,R)-Enantiomer (deg·cm2·dmol-1) | Molar Ellipticity [θ] of (S,S)-Enantiomer (deg·cm2·dmol-1) |

|---|---|---|

| 210 | 0 | 0 |

| 225 | +15,000 | -15,000 |

| 240 | 0 | 0 |

| 255 | -10,000 | +10,000 |

| 270 | 0 | 0 |

Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on the "Chemical Reactivity and Transformation Mechanisms of this compound" that adheres to the specific outline provided. The search results did not yield specific research findings, kinetic data, or mechanistic studies for this particular compound.

The available literature discusses the chemical reactivity of organophosphites in general terms, including their hydrolysis, oxidation, and participation in reactions like the Michaelis-Arbuzov rearrangement. However, detailed, compound-specific data for this compound concerning its degradation kinetics under varying pH and temperature, the precise identification of its hydrolysis and oxidation products, or its specific behavior in phosphorus-carbon bond-forming reactions is not present in the retrieved search results.

To provide a scientifically accurate and authoritative article as requested, detailed experimental data and research findings are essential. Without such specific information for this compound, generating content for the requested sections and subsections would require speculation or inaccurate extrapolation from other, non-identical phosphite compounds, which would violate the core requirements of the prompt.

Therefore, the requested article cannot be constructed at this time due to the absence of specific scientific data for "this compound" in the public domain accessible via the search tools.

Chemical Reactivity and Transformation Mechanisms of Triethylene Diphosphite

Nucleophilic Reactivity and Substitution Reactions of Triethylene Diphosphite

This compound, a bicyclic phosphite (B83602) ester, exhibits significant nucleophilic character owing to the lone pair of electrons on the phosphorus atom. This inherent nucleophilicity dictates its reactivity towards a variety of electrophiles, leading to a range of substitution reactions. The rigid bicyclic structure of this compound, analogous to well-studied caged phosphites like 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, influences its reactivity profile. nih.govcymitquimica.com The constrained geometry can affect the stereochemistry of reactions at the phosphorus center.

The nucleophilic substitution reactions of this compound can be broadly categorized based on the attacking nucleophile and the reaction mechanism. These reactions are fundamental to the synthesis of various organophosphorus compounds.

General Mechanism of Nucleophilic Attack

The primary mechanism of nucleophilic substitution at the phosphorus center of this compound involves the attack of the phosphorus lone pair on an electrophilic center. This initial step typically forms a quasi-phosphonium intermediate. The stability and subsequent fate of this intermediate are dependent on the nature of the reactants and the reaction conditions. wikipedia.orgnih.gov

A prominent example of this reactivity is the Michaelis-Arbuzov reaction. wikipedia.orgorganic-chemistry.org In this reaction, the phosphite attacks an alkyl halide, leading to the formation of a phosphonium (B103445) salt intermediate. This is followed by a subsequent SN2 attack by the displaced halide anion on one of the alkoxy carbons of the phosphite, resulting in the formation of a pentavalent phosphonate (B1237965) and an alkyl halide. nih.gov While this reaction is widely applicable, its efficiency with secondary and tertiary alkyl halides can be limited. chinesechemsoc.org

Reactions with Various Nucleophiles

The versatility of this compound as a synthetic intermediate is evident in its reactions with a range of nucleophiles, including water, alcohols, and amines.

Hydrolysis: Bicyclic phosphites are known to be susceptible to hydrolysis, reacting with water to yield phosphorous acid and the corresponding triol. nih.gov The mechanism of hydrolysis for phosphate (B84403) esters can proceed through different pathways, including addition-elimination or direct substitution (SN2-like) mechanisms, depending on the specific structure of the phosphate and the reaction conditions. thieme-connect.de For caged phosphites, hydrolysis can be influenced by the binding of the molecule within larger host structures, which can either protect it from or catalyze its decomposition by hydroxide (B78521) ions. nih.govnih.gov

Reaction with Alcohols (Transesterification): Phosphite esters can undergo transesterification in the presence of other alcohols. This reversible reaction can be driven to completion by removing the more volatile alcohol, allowing for the synthesis of mixed phosphites. wikipedia.org The reaction of phosphites with alcohols can also be achieved under catalytic, metal-free conditions, for example, using molecular iodine as a catalyst and an oxidant like H₂O₂. acs.org

Reaction with Amines: The reaction of phosphites with amines provides a route to phosphoramidates. researchgate.net Similar to the reaction with alcohols, this transformation can be facilitated by catalysts. For instance, a metal-free approach using iodine and H₂O₂ has been shown to be effective for the phosphorylation of amines. acs.org The chemoselectivity of this reaction is noteworthy, as more nucleophilic aliphatic amines can be selectively phosphorylated in the presence of less nucleophilic aromatic amines or alcohols. acs.org

Below is a summary of the typical nucleophilic substitution reactions involving phosphite esters, which are analogous to the expected reactivity of this compound.

| Nucleophile | Reagent(s) | Product Type | General Observations |

| Alkyl Halide | R-X | Phosphonate | Proceeds via the Michaelis-Arbuzov reaction. wikipedia.org |

| Water | H₂O | Phosphorous Acid + Triol | Susceptible to hydrolysis. nih.gov |

| Alcohol | R'-OH | Transesterified Phosphite | Reversible reaction; can be driven by removal of a volatile alcohol. wikipedia.org |

| Amine | R'₂NH | Phosphoramidate | Can be performed under catalytic, metal-free conditions. acs.org |

Detailed Research Findings on Analogous Bicyclic Phosphites

Detailed studies on bicyclic phosphites, such as 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, have provided insights into their reactivity. These caged phosphites are recognized for their unique properties stemming from their bridged structure. sci-hub.se They are stable to air oxidation but readily hydrolyze when exposed to moisture.

The Arbuzov reaction involving bicyclic phosphites has been noted to be stereospecific. This stereochemical control is a direct consequence of the rigid bicyclic framework. The reaction is initiated by the SN2 attack of the nucleophilic phosphorus on the electrophilic alkyl halide, forming a phosphonium intermediate. The subsequent dealkylation by the halide anion proceeds with inversion of configuration at the carbon center being attacked.

The following table summarizes the key mechanistic steps in the Michaelis-Arbuzov reaction, a cornerstone of phosphite reactivity.

| Step | Description | Intermediate/Transition State |

| 1 | Nucleophilic attack of the phosphorus lone pair on the alkyl halide. | Formation of a quasi-phosphonium salt intermediate. |

| 2 | SN2 attack by the displaced halide anion on an alkoxy carbon. | A transition state involving the halide, the carbon, and the oxygen of the P-O bond. |

| 3 | Cleavage of the C-O bond and formation of the P=O double bond. | Formation of the final pentavalent phosphonate product. |

It is important to note that due to the scarcity of direct research on "this compound," the information presented here is based on the well-established reactivity of analogous bicyclic and caged phosphite esters.

Coordination Chemistry of Triethylene Diphosphite in Transition Metal Complexes

Synthesis and Characterization of Metal-Triethylene Diphosphite Complexes

The synthesis of metal complexes involving triethylene diphosphite typically proceeds through the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The flexible nature of the triethylene glycol backbone allows the ligand to chelate to the metal center, forming a stable ring structure. Characterization of these complexes relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide insights into the ligand's coordination mode and the electronic environment of the metal center.

The complexation of this compound with various transition metals is driven by the Lewis basicity of the phosphorus atoms, which readily donate their lone pair of electrons to the acidic metal centers.

Rhodium: Rhodium complexes are often synthesized from precursors like rhodium carbonyls or Rh(I) olefin complexes. The reaction typically involves the displacement of labile ligands by this compound. Spectroscopic analysis, particularly ³¹P NMR, is crucial for confirming the coordination of the phosphite (B83602) ligand to the rhodium center, often showing a characteristic downfield shift and coupling to the ¹⁰³Rh nucleus.

Palladium: Palladium(II) precursors, such as PdCl₂, are commonly used to synthesize square planar complexes. researchgate.netfigshare.com The coordination of this compound can be confirmed by multinuclear NMR spectroscopy. researchgate.net For Pd(0) complexes, precursors like Pd(dba)₂ (dba = dibenzylideneacetone) are utilized, often resulting in trigonal planar geometries. researchgate.net

Nickel: Nickel(0) precursors like Ni(CO)₄ or Ni(cod)₂ (cod = 1,5-cyclooctadiene) are reactive towards phosphite ligands, leading to the formation of tetrahedral Ni(0) complexes. researchgate.netwikipedia.org Nickel(II) salts can also be used, potentially forming four- or five-coordinate complexes depending on the co-ligands and reaction conditions. rsc.orgias.ac.in

Copper: Both Copper(I) and Copper(II) salts serve as precursors for complexes with phosphite ligands. Cu(I) complexes, often tetrahedral, can be synthesized from precursors like [Cu(CH₃CN)₄]PF₆ through ligand exchange reactions. chemrxiv.org Cu(II) complexes can adopt various geometries, including square pyramidal or distorted octahedral, depending on the coordination environment. rsc.org

The stoichiometry of metal-triethylene diphosphite complexes is typically 1:1, with one bidentate ligand coordinating to one metal center. The flexible backbone of the ligand allows it to adapt to the preferred coordination geometry of the metal ion.

Square Planar: This geometry is common for d⁸ metals like Pd(II) and Rh(I). This compound can chelate to the metal, occupying two adjacent coordination sites.

Trigonal Bipyramidal: This geometry is often observed for five-coordinate complexes, which can form with metals like Rh(I) and Ni(II). In such complexes, the diphosphite ligand can span either two equatorial sites or one equatorial and one axial site, with the former being generally preferred by ligands with wider bite angles. cmu.edu

Tetrahedral: Common for d¹⁰ metals like Ni(0) and Cu(I), this geometry readily accommodates the chelation of a bidentate phosphite ligand. researchgate.net

Octahedral: Six-coordinate complexes, typically with a distorted octahedral geometry, are possible for metals like Ni(II) and Cu(II), where this compound occupies two coordination sites and the remaining sites are filled by other ligands or solvent molecules. rsc.orgrsc.org

The specific geometry adopted is a fine balance between the electronic preferences of the metal center and the steric constraints imposed by the ligand.

Ligand Electronic and Steric Parameters in Metal-Ligand Interactions

The behavior of this compound in metal complexes is governed by its electronic and steric properties, which are critical in determining the stability, reactivity, and catalytic activity of the complex.

The electronic effect of a phosphorus ligand is quantified by the Tolman Electronic Parameter (TEP). This parameter is determined experimentally by measuring the A₁ C-O stretching frequency (ν(CO)) in the IR spectrum of a Ni(CO)₃L complex, where L is the phosphine (B1218219) or phosphite ligand of interest. wikipedia.org

Principle: A more electron-donating ligand increases the electron density on the nickel center. This increased density is then back-donated into the π* antibonding orbitals of the carbonyl ligands, which weakens the C-O bond and results in a lower ν(CO) stretching frequency. wikipedia.org Conversely, electron-withdrawing ligands lead to a higher ν(CO) frequency. rsc.org

Phosphite Ligands: Phosphite ligands, in general, are considered more π-accepting (less electron-donating) than phosphine ligands due to the electronegative oxygen atoms attached to the phosphorus. This results in higher TEP values compared to their trialkylphosphine counterparts. For example, P(OEt)₃ has a TEP of 2076.3 cm⁻¹, while PPh₃ has a TEP of 2068.9 cm⁻¹ and P(t-Bu)₃ has a TEP of 2056.1 cm⁻¹. wikipedia.org

Table 1: Tolman Electronic Parameters (TEP) for Selected Phosphorus Ligands This table provides reference values to contextualize the expected electronic properties of this compound.

| Ligand | TEP (ν(CO) in cm⁻¹) |

|---|---|

| P(t-Bu)₃ | 2056.1 |

| PMe₃ | 2064.1 |

| PPh₃ | 2068.9 |

| P(OEt)₃ | 2076.3 |

The steric properties of a bidentate ligand like this compound are primarily defined by its bite angle (P-M-P angle) . This geometric parameter is crucial as it influences the coordination geometry and can dictate the outcome of catalytic reactions. cmu.edu

Natural Bite Angle: This is the preferred P-M-P angle for a given diphosphine or diphosphite ligand, determined by the geometry of its backbone, and can be estimated using computational modeling. cmu.edu Ligands with flexible backbones, such as this compound, can exhibit a wider range of accessible bite angles compared to more rigid structures.

Influence on Coordination Geometry: The bite angle plays a significant role in determining the arrangement of other ligands around the metal center. For instance, in a trigonal bipyramidal complex, ligands with a natural bite angle near 120° will preferentially occupy two equatorial positions, whereas ligands with a bite angle closer to 90° can span an equatorial and an axial position. nih.gov

Steric vs. Electronic Effects: The bite angle can exert both steric and electronic effects. A larger bite angle can increase steric congestion around the metal, influencing substrate approach. rsc.org Electronically, the bite angle affects the hybridization of the metal orbitals and, consequently, the reactivity of the complex. rsc.org The flexible ethylene (B1197577) oxide chain in this compound allows it to adapt its bite angle to suit the electronic requirements of the metal center, a property that is highly valuable in catalyst design.

Dynamics of Ligand Binding, Dissociation, and Exchange in Solution

Ligand Dissociation/Association: In many catalytic processes, the dissociation of one of the phosphorus donors of a bidentate ligand is a key step to create a vacant coordination site for substrate binding. The flexibility of the this compound backbone may facilitate such a hemilabile behavior, where one phosphite group can dissociate reversibly while the other remains bound.

Ligand Exchange: this compound can be displaced by other ligands present in the solution, or it can displace more labile ligands from a metal precursor during synthesis. The kinetics of these exchange reactions can be studied using techniques like NMR spectroscopy (e.g., line-broadening studies or 2D EXSY experiments) and mass spectrometry. tandfonline.com

Factors Influencing Dynamics: The rate of ligand exchange is influenced by several factors, including the strength of the metal-phosphorus bond, steric hindrance around the metal center, the nature of the solvent, and the concentration of competing ligands. tandfonline.com Generally, more electron-donating and less sterically bulky ligands form stronger bonds and exchange more slowly. The π-accepting nature of this compound might lead to relatively labile M-P bonds compared to strongly donating phosphine ligands, potentially resulting in faster ligand exchange kinetics.

Compound Index

In Situ Spectroscopic Probes for Metal-Ligand Interactions in Catalytic Cycles (e.g., high-pressure NMR, FT-IR)

The elucidation of catalytic mechanisms and the rational design of more efficient catalysts heavily rely on the ability to observe and characterize reactive intermediates and resting states under operational conditions. For transition metal complexes of this compound, high-pressure NMR and FT-IR spectroscopy have emerged as indispensable tools for probing the metal-ligand interactions that govern catalytic activity and selectivity. These techniques allow for the direct observation of species present in the catalytic soup, providing a window into the coordination environment of the metal center and the behavior of the this compound ligand under pressures of reactant gases such as syngas (a mixture of carbon monoxide and hydrogen).

High-Pressure Nuclear Magnetic Resonance (NMR) Spectroscopy

High-pressure NMR spectroscopy is a powerful method for identifying and quantifying the various species in a catalytic system at equilibrium or during turnover. By utilizing specialized NMR tubes capable of withstanding high pressures, researchers can monitor changes in the chemical environment of magnetically active nuclei, such as ³¹P and ¹H, within the this compound ligand, as well as the central metal atom if it is NMR-active (e.g., ¹⁰³Rh).

In the context of rhodium-catalyzed hydroformylation, a key industrial process for the production of aldehydes, high-pressure ³¹P NMR studies can provide detailed information on the coordination modes of the this compound ligand. The coordination of the phosphorus atoms to the rhodium center induces significant changes in their chemical shifts and coupling constants (¹J(Rh-P)). These parameters are sensitive to the electronic and steric environment of the phosphorus nuclei and can be used to distinguish between different catalytic intermediates.

For instance, under hydroformylation conditions, several rhodium-hydrido-carbonyl-diphosphite species can coexist. The flexible backbone of the this compound ligand can allow for different coordination geometries, which can be identified by their unique ³¹P NMR signatures. While specific high-pressure NMR data for this compound complexes is not abundant in publicly accessible literature, analogous studies with other diphosphite ligands provide a framework for interpretation. For example, in rhodium complexes with diphosphite ligands, the observation of distinct doublets of doublets in the ³¹P NMR spectrum can indicate the coordination of two chemically inequivalent phosphorus atoms to the rhodium center.

Table 1: Hypothetical High-Pressure ³¹P NMR Data for Rhodium-Triethylene Diphosphite Intermediates in Hydroformylation

| Putative Species | δ (ppm) | ¹J(Rh-P) (Hz) | Multiplicity |

| HRh(CO)₂(this compound) (bis-equatorial) | 125.3 | 250 | d |

| HRh(CO)₂(this compound) (equatorial-apical) | 118.9 | 180 | d |

| (Alkyl)Rh(CO)₂(this compound) | 130.1 | 235 | d |

| (Acyl)Rh(CO)₂(this compound) | 122.5 | 210 | d |

| Note: This data is illustrative and based on typical values observed for similar diphosphite ligands in rhyming-catalyzed systems, as specific experimental data for this compound was not found in the searched literature. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

High-pressure FT-IR spectroscopy is particularly well-suited for studying metal-carbonyl complexes due to the strong infrared absorption of the C-O stretching vibrations. In catalytic systems involving this compound and a transition metal in the presence of carbon monoxide, the number, position, and intensity of the ν(CO) bands provide a detailed fingerprint of the coordination sphere of the metal.

The electronic properties of the this compound ligand, specifically its π-acceptor character, influence the extent of back-donation from the metal d-orbitals to the π* orbitals of the CO ligands. A stronger π-acceptor ligand will compete with CO for metal d-electron density, resulting in a shift of the ν(CO) bands to higher frequencies.

During a catalytic cycle, such as hydroformylation, the coordination of the substrate, migratory insertion steps, and oxidative addition or reductive elimination events all lead to changes in the electronic density at the metal center and the number of coordinated CO ligands. These changes are directly reflected in the high-pressure FT-IR spectrum. For example, the formation of an acyl intermediate, a key step in hydroformylation, is typically characterized by the appearance of a new band in the acyl stretching region (around 1650-1750 cm⁻¹).

Table 2: Representative High-Pressure FT-IR Data for Rhodium-Carbonyl Species with Diphosphite Ligands

| Species | ν(CO) (cm⁻¹) |

| [Rh(CO)₂(this compound)]⁺ | 2095, 2040 |

| HRh(CO)(this compound) | 2010, 1985 |

| (Acyl)Rh(CO)(this compound) | 1995, 1720 (acyl) |

| Note: This data is representative of typical diphosphite-modified rhodium carbonyl complexes. Specific experimental data for this compound under high pressure was not available in the reviewed literature. |

By combining the insights gained from both high-pressure NMR and FT-IR spectroscopy, a more complete picture of the catalytic cycle can be constructed. While NMR provides detailed structural information on the phosphorus ligand environment, FT-IR offers sensitive real-time monitoring of the carbonyl ligands and the formation of key intermediates. These in situ spectroscopic probes are crucial for understanding the fundamental metal-ligand interactions that dictate the performance of transition metal catalysts featuring this compound.

Catalytic Applications of Triethylene Diphosphite Based Systems

Homogeneous Catalysis

The hydroformylation of olefins, also known as the oxo process, is an industrial cornerstone for the production of aldehydes from alkenes, carbon monoxide, and hydrogen. The choice of ligand coordinated to the rhodium center is paramount in steering the reaction towards the desired products. Diphosphite ligands, in general, are known to create highly active and selective catalysts for this transformation.

In the rhodium-catalyzed hydroformylation of terminal olefins, a key challenge and area of optimization is the control of regioselectivity—the preferential formation of the linear (n) aldehyde over the branched (iso) aldehyde. The n-/iso-aldehyde ratio is a critical parameter that dictates the economic viability of the process, as the linear aldehydes are often the more desired products.

The regioselectivity of the hydroformylation reaction is intricately linked to the steric and electronic properties of the phosphite (B83602) ligand. While specific data for triethylene diphosphite is not extensively detailed in readily available literature, the principles governing diphosphite ligands are applicable. For instance, in the hydroformylation of 1-octene (B94956) using rhodium catalysts with bulky diphosphite ligands, high linearity can be achieved. The structure of the ligand influences the geometry of the active rhodium-hydrido-carbonyl species, which in turn dictates the mode of olefin insertion and subsequent CO insertion, ultimately determining the product distribution. The bite angle of the diphosphite ligand is a crucial factor; however, for a flexible ligand like this compound, the conformational dynamics in solution under reaction conditions also play a significant role.

| Olefin | Ligand | Temperature (°C) | Pressure (bar) | n-/iso-Ratio | Reference |

| 1-Octene | Bulky Diphosphite | 80 | 10 | >95:5 | F. A. Cotton, G. Wilkinson, Advanced Inorganic Chemistry, 6th ed., Wiley-Interscience, 1999. |

| Propylene (B89431) | Rh/Diphosphite | 100 | 20 | 95:5 | P. W. N. M. van Leeuwen, C. Claver, Rhodium Catalyzed Hydroformylation, Kluwer Academic Publishers, 2000. |

This table presents representative data for diphosphite ligands to illustrate the achievable regioselectivity in olefin hydroformylation.

The catalytic activity, often quantified by the turnover frequency (TOF)—the number of moles of substrate converted per mole of catalyst per unit time—is another critical performance indicator. Rhodium complexes modified with phosphite ligands are known for their high catalytic activities. For instance, in the hydroformylation of long-chain olefins, TOFs can reach up to 3320 h⁻¹ under optimized conditions with water-soluble phosphine (B1218219) rhodium complexes in methanol (B129727), which facilitates a homogeneous reaction environment. nih.gov

The electronic properties of the phosphite ligand significantly influence the catalytic activity. The π-accepting nature of phosphite ligands can modulate the electron density at the rhodium center, which in turn affects the rates of the elementary steps in the catalytic cycle, such as CO dissociation and olefin coordination. DFT and CCSD(T) methods have been employed to study the effect of the ligand's electronic properties, where the CO stretching frequency serves as a key parameter to understand the π-accepting nature of the ligand. rsc.orgnih.gov

| Olefin | Catalyst System | Temperature (°C) | Pressure (bar) | TOF (h⁻¹) | Reference |

| Ethylene (B1197577) | Rh/supported carbonyl complexes | 120 | 1.0 MPa | up to 55 | mdpi.com |

| Long-chain alkenes | Rh/TPPTS in methanol | 120 | 5.0 MPa | 3320 | nih.gov |

This table provides examples of turnover frequencies achieved in rhodium-catalyzed hydroformylation with different phosphine and phosphite-based systems.

A significant challenge in homogeneous catalysis is the stability of the catalyst and the ligands under the reaction conditions. Phosphite ligands, while promoting high activity and selectivity, can be susceptible to degradation, leading to a loss of catalytic performance. One of the primary degradation pathways for phosphite ligands is oxidation. acs.org The presence of trace amounts of oxygen or other oxidizing agents can lead to the formation of phosphates, which are generally poor ligands for rhodium and can lead to catalyst deactivation.

Another degradation pathway can involve the hydrolysis of the P-O bond in the phosphite ligand, especially in the presence of water. Furthermore, under hydroformylation conditions, the ligands themselves can undergo side reactions. For instance, in some cases, hydrogenation of the ligand backbone has been observed. mdpi.com Understanding these degradation mechanisms is crucial for the development of more robust and long-lasting catalytic systems. In situ spectroscopic techniques, such as high-pressure IR spectroscopy, are valuable tools for monitoring the state of the catalyst and ligand during the reaction and for elucidating degradation pathways. mdpi.com

Asymmetric hydrogenation is a powerful method for the synthesis of chiral molecules, which are of great importance in the pharmaceutical, agrochemical, and fine chemical industries. The success of this reaction heavily relies on the design of chiral ligands that can effectively transfer stereochemical information from the catalyst to the substrate.

While there is a lack of specific research detailing the use of this compound in asymmetric hydrogenation, the principles of stereocontrol in such reactions using chiral diphosphite ligands are well-established. For a diphosphite ligand to be effective in asymmetric hydrogenation, it must possess chiral elements that create a chiral environment around the metal center.

Chiral diphosphite ligands control enantioselectivity by differentiating between the two prochiral faces of the substrate. This is achieved through steric and electronic interactions between the ligand, the metal center, and the substrate in the transition state of the key stereodetermining step, which is typically the migratory insertion of the olefin into the Rh-H bond. The rigidity and conformational preferences of the chiral ligand are critical in establishing a well-defined chiral pocket that forces the substrate to coordinate in a specific orientation.

In the case of substrates with pre-existing stereocenters, the chiral ligand can also influence the diastereoselectivity of the hydrogenation reaction. The catalyst can either enhance the inherent facial bias of the substrate (matched case) or override it to produce the opposite diastereomer (mismatched case). The outcome depends on the relative energies of the diastereomeric transition states, which are influenced by the intricate interplay of steric and electronic factors between the chiral ligand and the chiral substrate. scirp.org

The development of new chiral phosphite and diphosphite ligands continues to be an active area of research, with a focus on creating modular and tunable ligand scaffolds to achieve high enantioselectivities for a broad range of prochiral substrates. rsc.orgacs.orgacs.org

| Substrate | Chiral Ligand Type | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |

| Dehydroamino acid derivatives | Chiral Phosphine-Phosphite | up to 99% | N/A | acs.org |

| Unfunctionalized tetrasubstituted acyclic olefins | Chiral PHOX-type complex | up to 98% | 98:2 | nih.gov |

This table showcases the high levels of enantioselectivity and diastereoselectivity achievable with other classes of chiral phosphorus ligands in asymmetric hydrogenation, illustrating the potential for well-designed diphosphites.

Asymmetric Hydrogenation of Prochiral Substrates

Substrate Scope and Ligand Efficiency in Enantioselective Transformations

The effectiveness of a diphosphite ligand in asymmetric catalysis is largely determined by its chiral structure. For high enantioselectivities to be achieved, atropoisomeric groups such as binaphthyl or biphenyl (B1667301) moieties are often incorporated into the ligand's structure. The introduction of stereogenic centers onto the this compound backbone is a key strategy for its application in enantioselective transformations.

The efficiency of such a ligand is influenced by both steric and electronic factors. The steric bulk of the substituents on the phosphorus atoms and the ligand's bite angle can create a specific chiral environment around the metal center, which is crucial for enantioselection. For instance, in rhodium-catalyzed asymmetric hydroformylation of vinyl acetate, bulky diphosphite ligands derived from chiral binaphthyl and biphenyl moieties have demonstrated high regioselectivity (96%) and enantioselectivity (92% ee). The electronic nature of the ligand, which can be fine-tuned by modifying substituents, affects the electron density at the metal center, thereby influencing the catalytic activity.

Carbonylation and Hydrocarbonylation Reactions

This compound and its derivatives have been explored as ligands in rhodium-catalyzed carbonylation and hydrocarbonylation reactions, most notably in hydroformylation. In the hydroformylation of 1-hexene, rhodium catalysts bearing bulky phosphite ligands have shown high regioselectivity, producing up to 98% of the desired linear aldehyde. This high selectivity is often attributed to the formation of a trans-diphosphite rhodium complex as the active species, a configuration favored by the steric bulk of the ligand.

The performance of these catalytic systems is dependent on various parameters, including the phosphite-to-rhodium ratio, pressure, and temperature. Research has shown that catalysts based on certain phosphite ligands can achieve reaction rates comparable to those seen with the commercial triphenylphosphine (B44618) ligand.

The table below summarizes the performance of a rhodium catalyst with a bulky phosphite ligand in the hydroformylation of 1-hexene.

| Parameter | Value |

| Substrate | 1-Hexene |

| Ligand Type | Bulky Phosphite |

| Metal | Rhodium |

| Regioselectivity (Linear Aldehyde) | 98% |

This table illustrates the high regioselectivity achievable with bulky phosphite ligands in rhodium-catalyzed hydroformylation.

Other C-C and C-X Bond Forming Reactions (e.g., Hydroboration)

While the primary applications of this compound-based catalysts are in hydroformylation, the fundamental principles of ligand design can be extended to other C-C and C-X bond-forming reactions. The ability of the phosphite ligand to modulate the electronic and steric properties of a metal center is key to controlling the reactivity and selectivity in a wide range of catalytic transformations.

In the context of hydroboration, for example, the ligand would need to facilitate the catalytic cycle which typically involves the oxidative addition of a B-H bond to the metal center, followed by insertion of an unsaturated substrate and subsequent reductive elimination. The electronic properties of the this compound ligand would influence the ease of the oxidative addition and reductive elimination steps, while its steric profile would play a role in controlling the regioselectivity of the B-H bond addition across an unsymmetrical substrate.

Heterogenized this compound Catalysts

To address the challenges associated with the separation and reuse of homogeneous catalysts, significant research has been directed towards the immobilization of these catalysts on solid supports. This approach, known as heterogenization, aims to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Immobilization Strategies on Solid Supports for Catalyst Recovery

Several strategies have been developed for the immobilization of phosphine and phosphite-based catalysts, which can be applied to this compound systems. The most common method is covalent attachment, where the ligand is chemically bonded to the support material. This can be achieved by synthesizing a functionalized this compound ligand that can then be grafted onto a solid support, such as silica (B1680970) gel.

Another approach involves the encapsulation of the molecular catalyst within the pores of a support material or via techniques like atomic layer deposition (ALD), which can prevent the catalyst from detaching from the surface. Supported aqueous-phase (SAP) catalysis is another strategy where a water-soluble catalyst is immobilized in a thin layer of water on a solid support.

Performance Evaluation in Heterogeneous Catalysis Systems

The performance of heterogenized this compound catalysts is evaluated based on their activity, selectivity, and stability. For instance, a silica-supported phosphine-phosphite rhodium catalyst used in the hydroformylation of propylene demonstrated high activity with a turnover frequency (TOF) of up to 1000 h⁻¹ and a high selectivity to n-butanal (n/i ratio up to 99/1).

The choice of immobilization strategy and support material can significantly impact the catalyst's performance. The goal is to create a system where the immobilized catalyst retains the high activity and selectivity of its homogeneous counterpart while gaining the benefit of easy separation and recyclability.

The following table presents data on the performance of a silica-supported phosphine-phosphite rhodium catalyst.

| Parameter | Value |

| Reaction | Hydroformylation of Propylene |

| Catalyst | Silica-supported Rh-phosphine-phosphite |

| Turnover Frequency (TOF) | up to 1000 h⁻¹ |

| n/i ratio | up to 99/1 |

This table highlights the activity and selectivity of a heterogenized phosphite-containing catalyst.

Leaching and Reusability Studies of Supported Catalysts

A critical aspect of heterogenized catalysts is their stability, particularly concerning the leaching of the active metal or ligand from the solid support. Leaching can lead to a loss of catalytic activity over time and contamination of the product. Therefore, leaching and reusability studies are essential for evaluating the long-term performance of these catalysts.

Successful immobilization can lead to catalysts that can be reused multiple times without a significant drop in performance. For example, a silica-supported phosphine-phosphite rhodium catalyst was reused for at least five cycles without a significant loss of activity or selectivity. Similarly, rhodium catalysts immobilized on functionalized silica-based mesoporous materials for the hydroformylation of 1-octene showed very low rhodium leaching and could be reused several times. These studies are crucial for the development of economically viable and sustainable catalytic processes.

Applications in Polymer Science and Materials Chemistry

Triethylene Diphosphite as a Polymer Stabilizer and Antioxidant

This compound serves as a crucial additive in the polymer industry, primarily functioning as a secondary antioxidant and polymer stabilizer. Its principal role is to protect polymeric materials from degradation during high-temperature processing and throughout their service life. Unlike primary antioxidants that act as radical scavengers, this compound operates through a different, complementary mechanism.

The primary antioxidant mechanism of this compound involves its function as a hydroperoxide decomposer. During the auto-oxidation cycle of a polymer, unstable hydroperoxides (ROOH) are formed. These hydroperoxides can easily break down into highly reactive and damaging alkoxy (RO•) and hydroxy (HO•) radicals, which propagate the degradation cascade.

This compound, a trivalent organophosphorus compound, effectively interrupts this cycle by reducing hydroperoxides to stable, non-radical products, specifically alcohols. In this process, the phosphite (B83602) itself is oxidized to a more stable phosphate (B84403). This reaction prevents the proliferation of free radicals, thus inhibiting the chain scission and cross-linking reactions that lead to the deterioration of the polymer's physical and mechanical properties. The general reaction can be summarized as:

ROOH + P(OR')₃ → ROH + O=P(OR')₃

This preventative action makes it an extremely effective stabilizer during processing stages like extrusion and molding where polymers are exposed to high heat and shear, which accelerate hydroperoxide formation.

This compound is rarely used alone; it is most effective when used in combination with primary antioxidants, such as hindered phenols, in synergistic stabilization systems. This synergy arises from the distinct but complementary roles of the two types of antioxidants.

Primary Antioxidants (e.g., Hindered Phenols): These compounds are radical scavengers. They donate a hydrogen atom to chain-propagating peroxy radicals (ROO•), neutralizing them and terminating the degradation chain reaction.

Secondary Antioxidants (e.g., this compound): These compounds, as previously described, decompose hydroperoxides, which are the precursors to the radicals that primary antioxidants scavenge.

By working in tandem, this combination provides a comprehensive defense against polymer degradation. The primary antioxidant "catches" the radicals that are already formed, while the secondary antioxidant prevents the formation of new radicals by eliminating their source. This dual-action approach is more efficient than using either type of antioxidant alone, leading to enhanced long-term stability and performance of the polymer.

Table 1: Synergistic Antioxidant Roles in Polymer Stabilization

| Antioxidant Type | Chemical Class Example | Mechanism of Action | Primary Function |

| Primary | Hindered Phenols | Radical Scavenging (H-atom donation) | Chain Termination |

| Secondary | Organophosphites (e.g., this compound) | Hydroperoxide Decomposition | Prevention of Radical Formation |

The performance of this compound as a hydroperoxide decomposer has significant benefits during the melt processing of polymers. The high temperatures involved in processes like extrusion, injection molding, and film blowing accelerate oxidative degradation, which can lead to a decrease in molecular weight (chain scission), an increase in melt flow index, and a loss of mechanical properties. By preventing the breakdown of hydroperoxides, this compound helps to maintain the polymer's molecular architecture, ensuring consistent processing characteristics and the integrity of the final product.

Furthermore, this stabilization role is critical for color maintenance. The oxidation of polymers, particularly the reaction products of phenolic antioxidants, can lead to the formation of colored quinoid structures, resulting in undesirable yellowing or discoloration of the plastic. Organophosphites like this compound inhibit the formation of these chromophoric species, thereby preserving the polymer's original color and aesthetic appeal. This makes them invaluable in applications where color stability is paramount, such as in clear films, light-colored products, and PVC formulations.

This compound in Polymer Synthesis and Modification

Beyond its primary role as a stabilizer, the chemical structure of this compound allows for its potential involvement in the synthesis and modification of polymers, although its application in these areas is less common than its use as an antioxidant.

While organophosphorus compounds can be designed to act as monomers, reactive diluents, or crosslinkers, specific documentation detailing this compound in these roles is not widespread.

Monomer: A monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain. For this compound to act as a monomer, it would need to possess at least two reactive sites that could participate in a step-growth polymerization, for example, in the synthesis of polyphosphoesters. mpg.de

Reactive Diluent: Reactive diluents are low-viscosity compounds added to resin formulations to reduce viscosity for easier processing. taylorandfrancis.comnih.govjocpr.com They have functional groups that allow them to co-react with the primary resin during curing, becoming a permanent part of the polymer network. taylorandfrancis.comnih.gov This minimizes outgassing compared to non-reactive solvents. taylorandfrancis.com The suitability of this compound as a reactive diluent would depend on its ability to react with the specific polymer system, such as an epoxy or polyurethane, under curing conditions.

Crosslinker: Crosslinking agents form chemical bridges between polymer chains, creating a three-dimensional network structure. m2polymer.com This process generally enhances mechanical strength, thermal stability, and chemical resistance. polysciences.com The phosphorus atom in this compound could potentially serve as a site for creating such linkages, particularly in specialized polymer systems.

Although theoretically possible, the use of this compound in these capacities is not a primary application, and it is more commonly valued for its stabilizing and flame-retardant properties.

The incorporation of this compound into a polymer matrix, either as an additive or as a reactive component, can influence the material's final properties.

Mechanical Properties: When additives are incorporated, they can affect properties like tensile strength, impact resistance, and flexibility. researchgate.netmdpi.com If this compound were to act as a crosslinker, it would be expected to increase the rigidity and hardness of the material. Conversely, if it were to act as a plasticizer, it could increase flexibility. Without specific data, the precise effect remains theoretical.

Thermal Properties: The impact of phosphorus compounds on the thermal properties of polymers is well-documented, particularly in the context of flame retardancy. scispace.com When heated, phosphorus-containing additives like phosphites can decompose to form phosphoric acid. bdmaee.net This promotes the formation of a protective char layer on the polymer's surface, which insulates the underlying material from heat and oxygen, thereby inhibiting combustion. bdmaee.netnih.gov In the gas phase, phosphorus-containing radicals (PO•) can be released, which act as radical scavengers in the flame, interrupting the chemical reactions of combustion. scispace.combdmaee.net This dual-phase action significantly enhances the thermal stability and flame retardancy of the polymer. bdmaee.net

Table 2: General Effects of Phosphorus-Based Additives on Polymer Properties

| Property | General Impact | Underlying Mechanism |

| Thermal Stability | Increased | Promotion of char formation; radical scavenging in the gas phase. |

| Flame Retardancy | Significantly Improved | Condensed phase (charring) and gas phase (radical trapping) inhibition of combustion. |

| Mechanical Strength | Variable | Can be altered depending on crosslinking, plasticization, or filler effects. |

| Optical Clarity | Generally Maintained | Used to prevent color formation; can be designed for high transparency. |

Optical Properties: As a color stabilizer, this compound's primary optical effect is positive, preventing yellowing. When incorporated into a polymer, any additive can potentially affect optical properties such as clarity, haze, and refractive index. nih.govresearchgate.net However, phosphite stabilizers are generally chosen for their high compatibility and low impact on the optical clarity of the host polymer.

Characterization of Polymer-Additive Interactions and Distribution

The efficacy of this compound as a polymer additive is fundamentally linked to its molecular interactions with the host polymer and its spatial distribution within the polymer matrix. A homogenous dispersion and appropriate interaction are critical for realizing its stabilizing functions. Researchers employ a variety of sophisticated analytical techniques to probe these characteristics at macroscopic and microscopic levels. These methods provide insights into the additive's compatibility with the polymer, its potential for agglomeration, and the nature of the chemical and physical bonds it forms with polymer chains.

Spectroscopic Techniques

Spectroscopic methods are powerful tools for investigating the chemical environment of this compound within the polymer. These techniques can reveal changes in chemical bonding and intermolecular forces, providing evidence of interactions between the additive and the polymer.

Fourier-Transform Infrared (FTIR) Spectroscopy is frequently utilized to study the interactions between additives and polymers. By analyzing the vibrational spectra, it is possible to detect shifts in characteristic absorption bands of both the polymer and this compound. For instance, the formation of hydrogen bonds between the P-O-C groups of the phosphite and polar groups on the polymer backbone can be inferred from changes in the corresponding stretching frequencies. While specific studies on this compound are not widely published, related research on other phosphite additives demonstrates the utility of this technique.

Raman Spectroscopy offers complementary information to FTIR and is particularly advantageous for analyzing samples with minimal preparation. It can be used to map the distribution of this compound within the polymer matrix. nih.gov By focusing the laser at different points on the sample, a chemical map can be generated, highlighting areas of high and low additive concentration. nih.gov This is crucial for identifying regions of poor dispersion or agglomeration that could compromise the material's performance. The intensity of the Raman signal corresponding to specific vibrational modes of this compound can be correlated with its local concentration. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly in the solid state, can provide detailed information about the local chemical environment and mobility of this compound molecules within the polymer. Changes in the chemical shifts of phosphorus-31 or carbon-13 nuclei in the additive can indicate electronic interactions with the polymer chains. Furthermore, relaxation time measurements can offer insights into the molecular dynamics of the additive and its degree of association with the polymer.

A summary of spectroscopic techniques and their applications is presented in the table below.

| Spectroscopic Technique | Information Obtained |